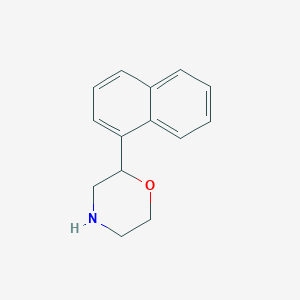

2-(Naphthalen-1-YL)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Naphthalen-1-YL)morpholine” is a chemical compound that contains a morpholine ring attached to a naphthalene ring . It is part of a class of compounds known as morpholines, which are frequently found in biologically active molecules and pharmaceuticals .

Synthesis Analysis

The synthesis of morpholines, including “2-(Naphthalen-1-YL)morpholine”, has been a subject of research. Amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

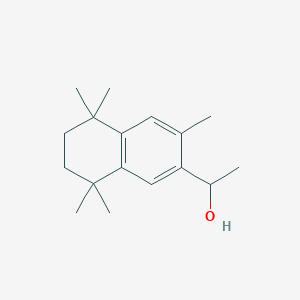

Molecular Structure Analysis

The molecular structure of “2-(Naphthalen-1-YL)morpholine” is characterized by a morpholine ring attached to a naphthalene ring . The morpholine (1,4-oxazinane) motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .

Chemical Reactions Analysis

Morpholines, including “2-(Naphthalen-1-YL)morpholine”, can participate in various chemical reactions. For instance, 3-amino-2,3-dihydro-1H-benzo[f]chromenes and 2-[(2-hydroxynaphthalen-1-yl)methyl]-2,3-dihydro-1H-benzo[f]chromene-2-carbonitriles were obtained via the reaction of naphthalen-2-ol Mannich bases with β-aminoacrylonitriles and methyl 3-morpholinoacrylate as products of [4+2] cycloaddition of push-pull olefins to the corresponding 1,2-naphthoquinone 1-methide .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Naphthalen-1-YL)morpholine” include its molecular weight, which is 213.28 . It is a powder at room temperature .

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(Naphthalen-1-YL)morpholine, focusing on six unique fields:

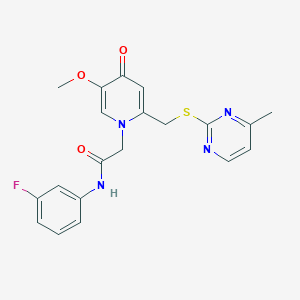

Pharmaceutical Chemistry

2-(Naphthalen-1-YL)morpholine has shown potential in pharmaceutical chemistry, particularly in the development of novel therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug design and synthesis. Researchers are exploring its use in creating compounds with anti-inflammatory, analgesic, and antimicrobial properties .

Organic Synthesis

In organic synthesis, 2-(Naphthalen-1-YL)morpholine is utilized as a building block for the synthesis of more complex molecules. Its reactivity and stability make it suitable for various chemical reactions, including Mannich reactions and other nucleophilic substitutions. This compound’s ability to form stable intermediates is valuable in the synthesis of heterocyclic compounds .

Material Science

Material scientists are investigating the use of 2-(Naphthalen-1-YL)morpholine in the development of new materials with unique properties. Its incorporation into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials. Additionally, its aromatic structure contributes to the development of conductive polymers and other advanced materials .

Catalysis

2-(Naphthalen-1-YL)morpholine is also being studied for its catalytic properties. It can act as a ligand in metal-catalyzed reactions, facilitating various transformations such as hydrogenation, oxidation, and cross-coupling reactions. Its ability to stabilize transition metal complexes makes it a valuable component in catalytic systems .

Environmental Chemistry

In environmental chemistry, 2-(Naphthalen-1-YL)morpholine is explored for its potential in pollution control and remediation. Its chemical properties allow it to interact with and neutralize certain pollutants. Researchers are investigating its use in the degradation of organic contaminants and heavy metal sequestration from industrial effluents .

Biological Studies

The compound is also of interest in biological studies, particularly in understanding its interactions with biological macromolecules. Its binding affinity to proteins and nucleic acids is being studied to elucidate its potential as a biochemical probe. This research can lead to insights into cellular processes and the development of diagnostic tools .

Safety and Hazards

The safety data sheet for morpholine, a component of “2-(Naphthalen-1-YL)morpholine”, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility and the unborn child .

Mécanisme D'action

Target of Action

Morpholine-based compounds have been studied for their inhibitory potential against the zinc-containing carbonic anhydrase ca-ii enzyme .

Mode of Action

It’s known that morpholine-based compounds can attach to the ca-ii binding site and block its action .

Biochemical Pathways

Morpholine-based compounds have been associated with the inhibition of the carbonic anhydrase ca-ii enzyme, which plays a vital role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .

Pharmacokinetics

Morpholine-based compounds can be strategically modified to improve bovine ca-ii inhibitor binding affinity, selectivity, and pharmacokinetics .

Result of Action

Morpholine-based compounds have shown varying degrees of inhibitory action against ca-ii .

Propriétés

IUPAC Name |

2-naphthalen-1-ylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-6-12-11(4-1)5-3-7-13(12)14-10-15-8-9-16-14/h1-7,14-15H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTVKXRSPYRGLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Naphthalen-1-YL)morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]acetamide](/img/structure/B2697832.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2697835.png)

![2-[(2-Fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2697837.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2697842.png)

![N-(sec-butyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2697845.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2697847.png)

![2-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2697848.png)

![N-(2,3-dimethylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2697851.png)